2-(2,6-Dimethoxyphenoxy)ethanol
Overview
Description
2-(2,6-Dimethoxyphenoxy)ethanol is an organic compound with the molecular formula C10H14O4. It is a benzylic ether that is often used in the synthesis of lignin model compounds. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an ethoxy group linked to the phenoxy moiety .
Scientific Research Applications
2-(2,6-Dimethoxyphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a cleavage agent in the synthesis of lignin model compounds.
Biology: The compound serves as a substrate for enzymatic reactions involving laccase and peroxidase.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxyphenoxy)ethanol typically involves the reaction of 2,6-dimethoxyphenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dimethoxyphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,6-dimethoxybenzaldehyde.
Reduction: Reduction reactions can convert it into corresponding alcohols or ethers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: 2,6-Dimethoxybenzaldehyde
Reduction: Corresponding alcohols or ethers
Substitution: Various substituted phenoxyethanols
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenoxy)ethanol involves its interaction with specific enzymes and molecular targets. For instance, in enzymatic reactions, it acts as a substrate for laccase, leading to the formation of 2,6-dimethoxybenzaldehyde. The compound’s methoxy groups play a crucial role in its reactivity and interaction with various molecular pathways .
Comparison with Similar Compounds
- 2-(2,6-Dichlorophenoxy)ethanol
- 2-(6-Methoxy-2-naphthyl)ethanol
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol
- 2-(2-Amino-6-chlorophenyl)ethanol
Uniqueness: 2-(2,6-Dimethoxyphenoxy)ethanol is unique due to its dual methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds .
Properties
IUPAC Name |
2-(2,6-dimethoxyphenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5,11H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZDXZBPRADNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558103 | |
Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-82-6 | |
Record name | 2-(2,6-Dimethoxyphenoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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